molecular formula C14H19N3 B13622323 5-Methyl-6-(3-methyl-4-piperidinyl)-1H-indazole

5-Methyl-6-(3-methyl-4-piperidinyl)-1H-indazole

Cat. No.: B13622323
M. Wt: 229.32 g/mol
InChI Key: JAHLFVMIPVPWFH-UHFFFAOYSA-N
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Description

5-methyl-6-(3-methylpiperidin-4-yl)-1H-indazole is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-6-(3-methylpiperidin-4-yl)-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylindazole with 3-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-6-(3-methylpiperidin-4-yl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the indazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

5-methyl-6-(3-methylpiperidin-4-yl)-1H-indazole has been explored in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-6-(3-methylpiperidin-4-yl)-1H-indazole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds such as 5-nitroindazole and 6-chloroindazole share structural similarities with 5-methyl-6-(3-methylpiperidin-4-yl)-1H-indazole.

    Piperidine Derivatives: Compounds like 3-methylpiperidine and 4-methylpiperidine are structurally related to the piperidine moiety in the compound.

Uniqueness

5-methyl-6-(3-methylpiperidin-4-yl)-1H-indazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other indazole and piperidine derivatives.

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

5-methyl-6-(3-methylpiperidin-4-yl)-1H-indazole

InChI

InChI=1S/C14H19N3/c1-9-5-11-8-16-17-14(11)6-13(9)12-3-4-15-7-10(12)2/h5-6,8,10,12,15H,3-4,7H2,1-2H3,(H,16,17)

InChI Key

JAHLFVMIPVPWFH-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1C2=CC3=C(C=C2C)C=NN3

Origin of Product

United States

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